Ethyl pent-2-enoate

Description

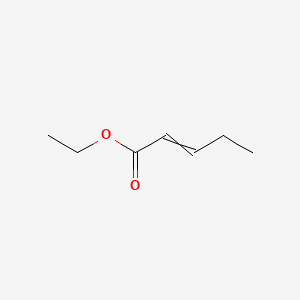

Ethyl pent-2-enoate (CAS 2445-93-4) is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is a colorless liquid with moderate water solubility (1439 mg/L) and miscibility in alcohols. Structurally, it features a conjugated double bond between C2 and C3, and an ethoxycarbonyl group at C1 (Figure 1).

Properties

CAS No. |

2445-93-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

ethyl pent-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

AGMKVZDPATUSMS-UHFFFAOYSA-N |

SMILES |

CCC=CC(=O)OCC |

Canonical SMILES |

CCC=CC(=O)OCC |

Other CAS No. |

2445-93-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

a) Ethyl (E)-2-methylpent-3-enoate

- Structure : Double bond at C3–C4, methyl substituent at C2.

- Molecular formula : C₈H₁₄O₂.

- Key differences : The methyl group introduces steric hindrance, reducing reactivity in conjugate additions. The shifted double bond diminishes conjugation with the ester group, altering UV absorption and stability .

- Applications: Limited flavoring use due to altered odor profile compared to this compound.

b) Ethyl (2E)-4-methylpent-2-enoate

- Structure : Double bond at C2–C3, methyl substituent at C4.

- Molecular formula : C₈H₁₄O₂.

- Key differences: The distal methyl group minimally affects electronic properties but increases hydrophobicity (predicted logP ~2.1 vs. 1.7 for this compound) .

- Applications : Effective in para-selective C–H olefination reactions due to steric modulation of transition states .

c) Mthis compound

- Structure : Methoxycarbonyl group replaces ethoxy.

- Molecular formula : C₆H₁₀O₂.

- Key differences: Lower molecular weight (114.14 g/mol) and higher volatility (bp ~145°C vs. ~170°C for this compound). Enhanced electrophilicity due to reduced electron-donating alkyl group .

- Applications : Used as a coupling partner in olefination reactions for aromatic functionalization .

Functional Group Derivatives

a) Ethyl 2-cyanopent-4-enoate

- Structure: Cyano group at C2, double bond at C4–C5.

- Molecular formula: C₈H₁₁NO₂.

- Key differences: The electron-withdrawing cyano group enhances electrophilicity at C2, enabling nucleophilic attacks (e.g., in Michael additions). The isolated double bond lacks conjugation with the ester .

- Applications : Intermediate in heterocyclic synthesis (e.g., pyrroles, pyridines) .

b) Ethyl-2-oxo-pentanoate

- Structure : Oxo group replaces C2–C3 double bond.

- Molecular formula : C₇H₁₂O₃.

- Key differences: The ketone enables keto-enol tautomerism and nucleophilic acyl substitution, divergent from the conjugate addition chemistry of this compound .

- Applications : Precursor in β-ketoester chemistry for drug synthesis (e.g., anticoagulants) .

Comparative Data Table

Research Findings and Trends

- Reactivity: this compound's conjugated system facilitates regioselective additions (e.g., Diels-Alder reactions), whereas derivatives like ethyl 2-cyanopent-4-enoate prioritize nucleophilic substitutions .

- Biological Activity: Nitroimidazole derivatives containing this compound show antileishmanial activity (IC₅₀ < 10 μM), attributed to enhanced membrane permeability .

- Synthetic Utility: Mthis compound outperforms ethyl analogs in sterically demanding C–H activation due to lower steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.